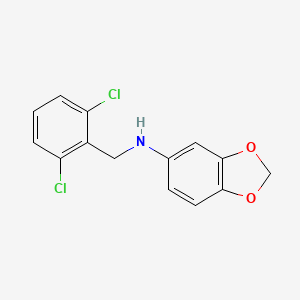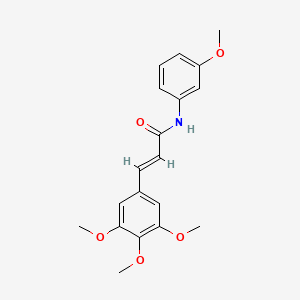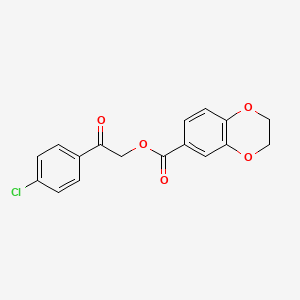
cyclopentanone O-(anilinocarbonyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanone O-(anilinocarbonyl)oxime is a chemical compound that is widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol, methanol, and acetone. This compound is commonly used in the synthesis of other organic compounds and has a wide range of applications in various fields of science, including chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
Cyclopentanone O-(anilinocarbonyl)oxime acts as a nucleophile in organic reactions. It can react with various electrophiles such as alkyl halides, acyl halides, and carbonyl compounds. The oxime group in the compound can also undergo hydrolysis to form the corresponding ketone.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit antifungal activity against various fungal strains such as Candida albicans and Aspergillus niger.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Cyclopentanone O-(anilinocarbonyl)oxime in lab experiments is its high reactivity towards various electrophiles. It is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving Cyclopentanone O-(anilinocarbonyl)oxime. One area of interest is the development of new synthetic methods for the compound, which could lead to the synthesis of novel organic compounds with unique properties. Another area of research could focus on the use of this compound in the development of new antifungal agents or other pharmaceuticals. Additionally, further studies could be conducted to investigate the biochemical and physiological effects of this compound, which could provide valuable insights into its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of Cyclopentanone O-(anilinocarbonyl)oxime involves the reaction of cyclopentanone with aniline and chloroform in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydroxylamine hydrochloride to form the oxime derivative. The reaction mechanism involves the formation of an imine intermediate, which is then converted to the oxime by the addition of hydroxylamine.
Aplicaciones Científicas De Investigación
Cyclopentanone O-(anilinocarbonyl)oxime has a wide range of applications in scientific research. It is commonly used in the synthesis of other organic compounds such as 2-phenylcyclopentanone and 2-(4-methoxyphenyl)cyclopentanone. It is also used as a reagent in the synthesis of various heterocyclic compounds such as pyrazoles, isoxazoles, and pyrimidines.
Propiedades
IUPAC Name |
(cyclopentylideneamino) N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-12(13-10-6-2-1-3-7-10)16-14-11-8-4-5-9-11/h1-3,6-7H,4-5,8-9H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKHLRANAFSULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOC(=O)NC2=CC=CC=C2)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90966686 |
Source


|
| Record name | [(Cyclopentylideneamino)oxy](phenylimino)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90966686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5231-04-9 |
Source


|
| Record name | [(Cyclopentylideneamino)oxy](phenylimino)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90966686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-pyridinyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5731809.png)
![isopropyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5731813.png)
![(3,5-dimethylphenyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5731825.png)





![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5731868.png)


![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5731890.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5731897.png)
![1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone](/img/structure/B5731903.png)